(S)-(-)-HA 966

NMDA receptor glycine binding site radioligand binding

Researchers studying γ-hydroxybutyrate-like CNS depression or striatal dopaminergic disruption face confounding glycine-site NMDA antagonism when using racemic HA-966 or the (R)-enantiomer. • (S)-(-)-HA 966 delivers >25-fold greater sedative/ataxic potency than (R)-(+)-HA-966, with anticonvulsant ED50 of 8.8 mg/kg (i.v.)-12-fold more potent than the (R)-enantiomer. • Essentially inactive at the NMDA glycine site (IC50 >900 µM in [3H]glycine binding vs 4.1 µM for (R)-form), enabling clean dissection of NMDA-independent pathways. • 100 mM aqueous solubility permits DMSO-free formulation, eliminating vehicle artifacts in behavioral pharmacology. Supplied with verified enantiomeric purity for reproducible stereospecific research.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 111821-58-0
Cat. No. B040809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-HA 966
CAS111821-58-0
Synonyms(S)-3-amino-1-hydroxypyrrolidin-2-one
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N)O
InChIInChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1
InChIKeyHCKUBNLZMKAEIN-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-HA 966 Overview


(S)-(-)-HA 966 (CAS 111821-58-0) is the (S)-enantiomer of the chiral compound HA-966 (3-amino-1-hydroxypyrrolid-2-one), a γ-hydroxybutyrate-like agent that acts as a weak NMDA receptor antagonist [1]. Unlike its (R)-(+)-counterpart which functions as a selective glycine/NMDA receptor antagonist, (S)-(-)-HA 966 exhibits distinct pharmacological properties characterized by potent sedative and ataxic actions, primarily mediated through disruption of striatal dopaminergic mechanisms [2]. The compound is used exclusively as a research tool to dissect the stereospecific contributions of glycine-site modulation at NMDA receptors and to investigate γ-butyrolactone-like behavioral pharmacology.

(S)-(-)-HA 966 Stereospecificity


The enantiomers of HA-966 exhibit profound stereoselectivity in their pharmacological profiles, rendering racemic HA-966 or the (R)-(+)-enantiomer inappropriate substitutes for (S)-(-)-HA 966 in targeted research applications. While the (R)-enantiomer selectively antagonizes the glycine modulatory site of the NMDA receptor complex (IC50 = 4.1 µM in [3H]glycine binding), the (S)-enantiomer is essentially inactive at this site (IC50 >900 µM) [1]. Conversely, the sedative and ataxic effects of racemic HA-966 are predominantly attributable to the (S)-enantiomer, which is >25-fold more potent than the (R)-enantiomer in producing motor impairment [2]. Furthermore, in vivo anticonvulsant efficacy against low-intensity electroshock seizures is approximately 12-fold greater for the (S)-enantiomer (ED50 = 8.8 mg/kg) compared to the (R)-enantiomer (ED50 = 105.9 mg/kg), while the (R)-enantiomer alone confers neuroprotection against NMDA-induced excitotoxicity [3]. These diametrically opposed stereospecific effects mean that substituting one enantiomer for another fundamentally alters the experimental outcome and invalidates comparisons across studies.

(S)-(-)-HA 966 Comparative Evidence


Glycine Site Binding Affinity

In [3H]glycine binding assays using rat cerebral cortex synaptic membranes, the (R)-(+)-enantiomer of HA-966 exhibits high-affinity displacement with an IC50 of 4.1 ± 0.6 µM, whereas the (S)-(-)-enantiomer demonstrates negligible affinity with an IC50 greater than 900 µM [1]. This represents a >219-fold difference in binding potency at the strychnine-insensitive glycine modulatory site of the NMDA receptor complex. The racemic mixture yields an intermediate IC50 of 11.2 ± 0.5 µM [1].

NMDA receptor glycine binding site radioligand binding

NMDA Functional Antagonism

In cultured cortical neurons, (+)-HA-966 (the (R)-enantiomer) inhibits glycine-potentiated NMDA responses with an IC50 of 13 µM, while (-)-HA-966 (the (S)-enantiomer) requires markedly higher concentrations with an IC50 of 708 µM [1]. This 54-fold difference in functional potency confirms that the (S)-enantiomer lacks meaningful NMDA receptor antagonist activity at physiologically relevant concentrations. Additionally, in NMDA-evoked [3H]norepinephrine release from rat hippocampal slices, (R)-HA-966 inhibits with an IC50 of approximately 0.3 mM, whereas (S)-HA-966 is approximately 5-fold less potent with an IC50 of approximately 1.6 mM [2].

NMDA receptor electrophysiology functional antagonism

In Vivo Anticonvulsant Efficacy

When administered intravenously to mice, (S)-(-)-HA 966 prevents tonic extensor seizures induced by low-intensity electroshock with an ED50 of 8.8 mg/kg, whereas the (R)-(+)-enantiomer is substantially less effective with an ED50 of 105.9 mg/kg [1]. Racemic HA-966 exhibits an intermediate potency with an ED50 of 13.2 mg/kg [1]. Notably, the (R)-enantiomer alone confers neuroprotection against intrastriatal NMDA-induced brain injury in postnatal day 7 rats, while the (S)-enantiomer is ineffective in this neuroprotection model [1].

anticonvulsant in vivo pharmacology electroshock seizure

Sedative & Ataxic Potency

In the inverted screen fall-off test measuring ataxia and motor impairment, (S)-(-)-HA 966 is 17 times more potent than the (R)-(+)-enantiomer [1]. Furthermore, the sedative and ataxic effects of racemic HA-966 are predominantly attributable to the (S)-enantiomer, which is greater than 25-fold more potent than the (R)-enantiomer in producing motor impairment [2]. This pronounced sedative/ataxic profile is mechanistically distinct from NMDA receptor antagonism and likely involves disruption of striatal dopaminergic neurotransmission, analogous to the effects of γ-butyrolactone [2].

sedation ataxia motor impairment inverted screen test

Aqueous Solubility

(S)-(-)-HA 966 is freely soluble in water, achieving concentrations of 100 mM [1]. This aqueous solubility enables direct dissolution in saline or water-based vehicles for in vivo administration without the confounding effects of organic co-solvents such as DMSO, which are required for many structurally related NMDA glycine-site antagonists with more lipophilic substituents. Sonication is recommended to facilitate dissolution . The compound is stored at room temperature as a solid powder [1].

solubility formulation in vivo dosing

(S)-(-)-HA 966 Research Applications


γ-Butyrolactone-Like Sedation & Dopaminergic Disruption

Given its >25-fold greater sedative/ataxic potency compared to the (R)-enantiomer and its minimal activity at the NMDA receptor glycine site (IC50 >900 µM in [3H]glycine binding), (S)-(-)-HA 966 is the appropriate enantiomer for studies examining γ-hydroxybutyrate-like CNS depression and disruption of striatal dopaminergic neurotransmission [1][2]. This application is supported by evidence that (S)-(-)-HA 966 prevents restraint stress-induced dopamine utilization in the medial prefrontal cortex and nucleus accumbens, and suppresses fear-induced immobility and defecation at doses of 3-5 mg/kg (i.p.) [3].

Non-NMDA Anticonvulsant Pathways

With an ED50 of 8.8 mg/kg (i.v.) against low-intensity electroshock seizures—12-fold more potent than the (R)-enantiomer (ED50 = 105.9 mg/kg)—(S)-(-)-HA 966 enables the investigation of anticonvulsant mechanisms independent of NMDA receptor glycine-site antagonism [1]. This stereospecific anticonvulsant efficacy, combined with the complete absence of neuroprotective activity against NMDA-induced excitotoxicity (a property exclusive to the (R)-enantiomer), allows researchers to cleanly separate NMDA-dependent and NMDA-independent anticonvulsant pathways in mechanistic studies [1].

Aqueous Vehicle for Behavioral Studies

The 100 mM aqueous solubility of (S)-(-)-HA 966 permits direct dissolution in saline or water-based vehicles without organic co-solvents, making it particularly suitable for behavioral pharmacology experiments where DMSO or other solvents may introduce confounding effects on locomotion, anxiety, or cognitive performance [2]. This formulation advantage is especially relevant for dose-response studies of sedative/ataxic effects, where vehicle artifacts must be minimized to accurately interpret motor impairment data [1].

Stereospecific Control for (R)-HA-966 Studies

As the inactive enantiomer at the NMDA receptor glycine site (IC50 >900 µM for [3H]glycine binding versus 4.1 µM for (R)-(+)-HA-966), (S)-(-)-HA 966 serves as an essential stereospecific control in experiments designed to validate the glycine-site selectivity of (R)-(+)-HA-966 effects [2]. The >219-fold difference in binding affinity ensures that any observed effects of (R)-(+)-HA-966 that are not replicated by (S)-(-)-HA 966 can be confidently attributed to glycine-site modulation rather than off-target actions shared by both enantiomers.

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